ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate
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Overview
Description
ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a triazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a condensation reaction, such as the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a cyanoacetate.
Coupling Reactions: The phenyl and benzoate groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Final Assembly: The final compound is assembled through a series of acylation and esterification reactions, often using reagents like acyl chlorides and alcohols under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain triazole rings, are known for their antifungal activities.
Uniqueness
ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is unique due to its combination of functional groups, which imparts a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of this compound is C16H15N3O2S. The compound includes several functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Weight | 345.439 g/mol |
Density | 1.34 g/cm³ |
Boiling Point | 534.9 °C |
Melting Point | Not Available |
Biological Activity Overview
Compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities, particularly in medicinal chemistry. This compound has been noted for its potential antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles can demonstrate significant antibacterial and antifungal activities. For instance:
- Antibacterial Studies : Compounds similar to ethyl 4-{2-[...]} have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have highlighted their activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Studies : The compound has also been evaluated for antifungal properties, showing promising results against fungi like Candida albicans and Aspergillus flavus .
The mechanism of action for ethyl 4-{2-[...]} is believed to involve the inhibition of key enzymatic pathways in target pathogens. The presence of the triazole ring is crucial as it interferes with the synthesis of ergosterol in fungi and disrupts the cell wall synthesis in bacteria.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their biological activities. Among these compounds, those with thiophene substituents exhibited enhanced antimicrobial activity compared to standard antibiotics .
- In Vitro Studies : In vitro testing revealed that some derivatives showed lower minimum inhibitory concentration (MIC) values than established antibiotics like ampicillin .
- Potential as Antitumor Agents : Emerging research suggests that compounds with similar structures may also possess anticancer properties due to their ability to induce apoptosis in cancer cells .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-phenyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S2/c1-2-34-24(33)17-10-12-18(13-11-17)27-22(31)16-36-25-29-28-21(30(25)19-7-4-3-5-8-19)15-26-23(32)20-9-6-14-35-20/h3-14H,2,15-16H2,1H3,(H,26,32)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHFHZLYYUGZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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